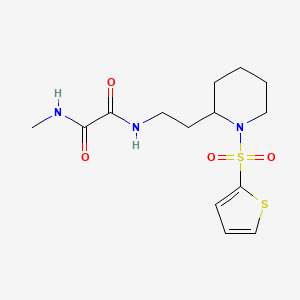
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as TPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPOP is a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, which is responsible for regulating the electrical activity of the heart.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves the reaction of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide with methyl iodide in the presence of a base to form the final product.
Starting Materials
N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide, Methyl iodide, Base (e.g. potassium carbonate)
Reaction
To a solution of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide in anhydrous DMF, add the base and stir for 10 minutes at room temperature., Add methyl iodide to the reaction mixture and stir for 24 hours at room temperature., Quench the reaction with water and extract the product with ethyl acetate., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography to obtain N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide as a white solid.
Mecanismo De Acción
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide activates hERG channels by binding to a specific site on the channel protein, leading to an increase in potassium ion conductance. This results in hyperpolarization of the cell membrane, leading to a decrease in excitability and action potential duration.
Efectos Bioquímicos Y Fisiológicos
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been shown to have significant effects on the electrical activity of cardiac cells, leading to changes in heart rate and rhythm. It has also been shown to have effects on the electrical activity of cancer cells, leading to potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a valuable tool compound for screening compounds for potential cardiac toxicity and investigating the role of hERG channels in cancer cells. However, its potency and specificity can make it difficult to work with in lab experiments, and caution must be taken to ensure accurate and reproducible results.
Direcciones Futuras
Future research on N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide could focus on its potential use as a therapeutic agent for cardiac arrhythmias or cancer. It could also be used as a tool compound for investigating the role of hERG channels in other physiological processes or for screening compounds for potential toxicity in other organ systems. Additionally, further studies could be conducted to optimize the synthesis method of N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide and improve its potency and specificity.
Aplicaciones Científicas De Investigación
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been extensively studied for its potential use as a tool compound in drug discovery and development. Its ability to activate hERG channels makes it a valuable tool for screening compounds for potential cardiac toxicity. N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has also been used in studies investigating the role of hERG channels in cancer cells and the development of new cancer therapies.
Propiedades
IUPAC Name |
N-methyl-N'-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S2/c1-15-13(18)14(19)16-8-7-11-5-2-3-9-17(11)23(20,21)12-6-4-10-22-12/h4,6,10-11H,2-3,5,7-9H2,1H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLVQGYJRDIMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate](/img/structure/B2927976.png)
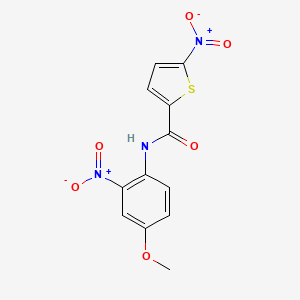
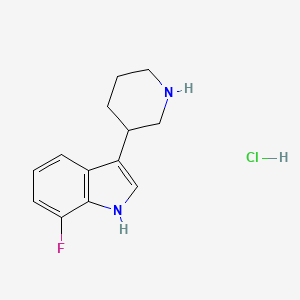
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]benzamide](/img/structure/B2927983.png)
![N-(2,6-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927985.png)
![N-(1-Cyanocyclohexyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2927986.png)
![6-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2927987.png)
![2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B2927988.png)
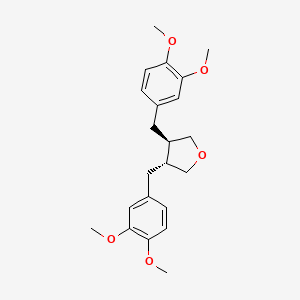
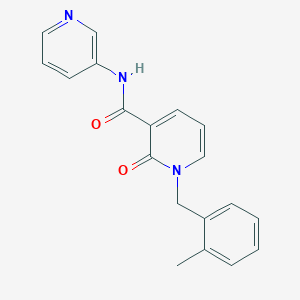
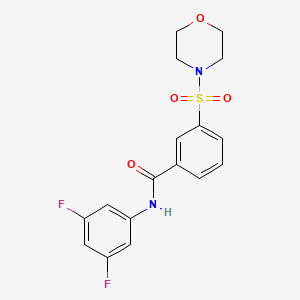
![2-(2H-1,3-benzodioxol-5-yl)-5-[(2-chloro-6-fluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927996.png)
![2,4-Dihydro-6H-furo[3,4-c]pyrazol-6-one hydrochloride](/img/structure/B2927997.png)
![3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid](/img/structure/B2927999.png)